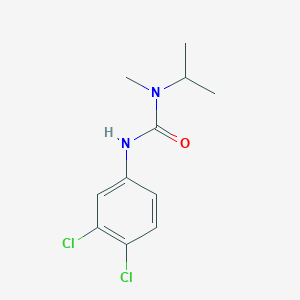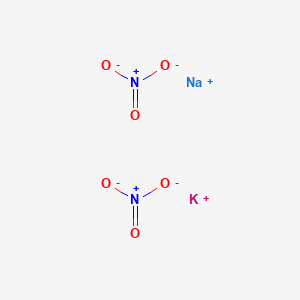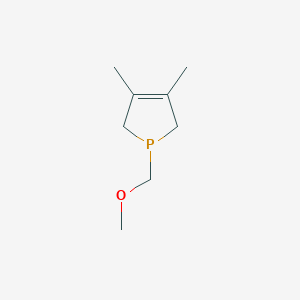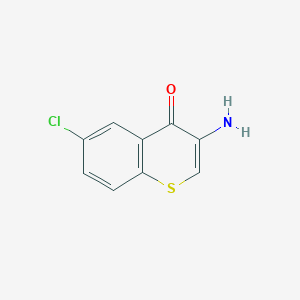
Terphenyl, decachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terphenyl, decachloro-: is a highly chlorinated aromatic hydrocarbon. It consists of a central benzene ring substituted with two phenyl groups, each of which is further substituted with chlorine atoms. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terphenyl, decachloro- typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of Terphenyl, decachloro- involves a continuous flow process where terphenyl is exposed to chlorine gas under controlled conditions. The reaction is monitored to achieve the desired level of chlorination, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Terphenyl, decachloro- can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form various quinone derivatives.
Reduction Reactions: Reduction of Terphenyl, decachloro- can lead to the formation of partially dechlorinated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of hydroxylated or aminated terphenyl derivatives.
Oxidation: Production of terphenylquinones.
Reduction: Partially dechlorinated terphenyl compounds.
Scientific Research Applications
Chemistry: Terphenyl, decachloro- is used as a precursor in the synthesis of various organic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: Research has shown that certain derivatives of Terphenyl, decachloro- exhibit antimicrobial and cytotoxic properties, making them potential candidates for drug development.
Medicine: The compound’s derivatives are being explored for their potential use in cancer therapy due to their ability to inhibit specific cellular pathways.
Industry: Terphenyl, decachloro- is used as a heat transfer agent and in the production of flame retardants
Mechanism of Action
The mechanism of action of Terphenyl, decachloro- and its derivatives involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. For example, some derivatives can inhibit the activity of cytochrome P450 enzymes, leading to changes in cellular metabolism. The compound’s high chlorine content also contributes to its ability to disrupt cellular processes by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Polychlorinated Biphenyls (PCBs): Like Terphenyl, decachloro-, PCBs are highly chlorinated aromatic compounds known for their stability and resistance to degradation.
Hexachlorobenzene: Another chlorinated aromatic compound with similar stability and industrial applications.
Uniqueness: Terphenyl, decachloro- is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.
Conclusion
Terphenyl, decachloro- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
61465-96-1 |
|---|---|
Molecular Formula |
C18H4Cl10 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H4Cl10/c19-6-4-2-1-3-5(6)7-8(11(21)15(25)14(24)10(7)20)9-12(22)16(26)18(28)17(27)13(9)23/h1-4H |
InChI Key |
WTJNRDSHQHFXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid](/img/structure/B14577365.png)





![6-Fluoro-4-methyl-1-[(3,4,5-tribromophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577414.png)



![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)


![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
